REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([OH:11])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[CH2:12]1[O:16][CH:13]1[CH2:14][CH3:15].C(C1CCCCC1O)(C)(C)C.C1OC1C>>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([OH:11])[CH2:6]1)([CH3:4])([CH3:2])[CH3:3].[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([O:11][CH2:12][CH:13]([OH:16])[CH2:14][CH3:15])[CH2:6]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CC(CCC1)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C1C(CC)O1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)O
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CC(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CC(CCC1)OCC(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |